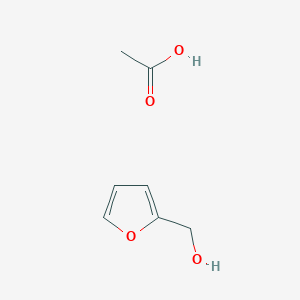

Acetic acid;furan-2-ylmethanol

Description

Historical Trajectory and Seminal Contributions in Furan (B31954) Chemistry

The field of furan chemistry has a rich history dating back to the late 18th century. The first furan derivative to be identified was 2-furoic acid, which Carl Wilhelm Scheele prepared in 1780. wikipedia.org This was followed by the discovery of furfural (B47365), an aldehyde derivative of furan, by Johann Wolfgang Döbereiner in 1831. wikipedia.org Furfural was later characterized by John Stenhouse. wikipedia.org The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wikipedia.org

Furan and its derivatives have long been recognized for their unique reactivity and versatility as building blocks in organic synthesis. acs.org Furan's aromatic character is modest compared to benzene, which allows it to participate in a wide array of reactions, including those that involve dearomatization, making it a flexible synthon. wikipedia.orgacs.org Furan-2-ylmethanol (furfuryl alcohol), the alcohol derivative of furan, is produced industrially through the catalytic hydrogenation of furfural, which is itself derived from agricultural byproducts like corncobs and sugarcane bagasse. wikipedia.orgresearchgate.net This lineage firmly establishes furan-2-ylmethanol as a renewable chemical with a long history of industrial relevance. wikipedia.orgresearchgate.net

Systematic Nomenclature and Structural Representation in Scholarly Discourse

In systematic chemical nomenclature, the compound is identified as a 1:1 mixture of its two components.

Acetic Acid : Its systematic IUPAC name is ethanoic acid. It is a simple carboxylic acid with the chemical formula CH₃COOH.

Furan-2-ylmethanol : Also known by its common name, furfuryl alcohol, its preferred IUPAC name is (Furan-2-yl)methanol. wikipedia.orgmatrix-fine-chemicals.com It consists of a furan ring substituted at the second position with a hydroxymethyl group (-CH₂OH). wikipedia.org

The designation "Acetic acid;furan-2-ylmethanol" therefore refers to a system containing both molecules, rather than a single molecule formed by a covalent bond between them. epa.gov This could represent a solution, a co-crystal, or a reaction medium where acetic acid acts as a solvent or catalyst for reactions involving furan-2-ylmethanol. mdpi.com

Table 1: Properties of Acetic Acid and Furan-2-ylmethanol

| Property | Acetic Acid | Furan-2-ylmethanol |

|---|---|---|

| IUPAC Name | Ethanoic acid | (Furan-2-yl)methanol |

| Synonyms | Vinegar acid | Furfuryl alcohol, 2-Furylmethanol |

| CAS Number | 64-19-7 | 98-00-0 matrix-fine-chemicals.com |

| Molecular Formula | C₂H₄O₂ | C₅H₆O₂ matrix-fine-chemicals.com |

| Molar Mass | 60.05 g/mol | 98.10 g/mol wikipedia.org |

| Appearance | Colorless liquid | Colorless liquid, turns amber with age wikipedia.orgatamanchemicals.com |

| Boiling Point | 118 °C | 170 °C wikipedia.org |

Structural Representations:

Acetic Acid (CH₃COOH):

O

//

CH₃-C

OH

Furan-2-ylmethanol (C₅H₆O₂):

A five-membered furan ring with an oxygen atom at position 1 and a -CH₂OH group attached to the carbon at position 2.

Pivotal Role of this compound as a Biomass-Derived Platform Chemical

While "this compound" as a mixture is not a platform chemical itself, its components are central figures in the landscape of biomass-derived chemicals. Furan-2-ylmethanol is a direct descendant of furfural, one of the top value-added chemicals derivable from biomass. mdpi.comresearchgate.net Acetic acid is also a significant bio-based chemical, often co-produced during the hydrothermal fractionation of lignocellulosic biomass like pine wood. mdpi.comresearchgate.net The simultaneous presence of these compounds in biorefinery streams is common, making their interaction and subsequent valorization a key area of research. mdpi.comncsu.edu

The push for a bio-based economy is driven by the need to replace petrochemical feedstocks with renewable resources, thereby reducing environmental pollution and achieving carbon neutrality goals. mdpi.comieabioenergy.com Lignocellulosic biomass, which is abundant and not in competition with food sources, is a primary feedstock for this new economy. researchgate.net

Furan-2-ylmethanol (Furfuryl Alcohol) is derived from the hemicellulose portion of biomass. researchgate.netmdpi.com Hemicellulose is hydrolyzed and dehydrated to produce furfural, which is then hydrogenated to yield furan-2-ylmethanol. wikipedia.org This process transforms waste biomass into a versatile chemical intermediate. wikipedia.orgresearchgate.net

Bio-based Acetic Acid can be produced through the fermentation of sugars or as a byproduct of biomass processing. For instance, the cleavage of acetyl groups in hemicellulose during acid hydrolysis pretreatment yields acetic acid. mdpi.com Companies are actively producing bio-based acetic acid from feedstocks like molasses-based ethanol (B145695) or through processes that convert biomass from forestry and agriculture. resourcewise.com

The convergence of these two chemicals in processes like the low-acid hydrothermal fractionation of wood highlights their integrated role in modern biorefineries. mdpi.comresearchgate.net Such processes aim to valorize multiple biomass components simultaneously, enhancing economic feasibility. mdpi.com

Furan-2-ylmethanol serves as a crucial platform molecule that can be converted into a wide range of high-value chemicals and materials. researchgate.netmdpi.com Acetic acid often plays a direct role in these conversions, either as a reactant or as a catalyst. researchgate.netmdpi.com

The aldehyde and furan ring functionalities of furan-derived compounds allow for numerous transformations, including hydrogenation, oxidation, and etherification. mdpi.comresearchgate.net For example, 5-(acyloxymethyl)furfurals (AMFs), which are stable and hydrophobic derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), can be prepared using carboxylic acids like acetic acid. nih.gov These AMFs are valuable precursors for biofuels and other chemicals. nih.gov

Research has demonstrated the conversion of furfural and acetic acid in a single process using bifunctional catalysts, yielding products through esterification, hydrogenation, and other reactions. ncsu.edu This showcases the strategic advantage of utilizing these co-located bio-based intermediates. The products derived from these pathways have applications as solvents, biofuels, polymer monomers, and pharmaceutical intermediates. wikipedia.orgmdpi.comwikipedia.org

Table 2: Examples of Value-Added Chemicals from Furan Derivatives

| Furan-Based Precursor | Reaction Type | Product(s) | Application(s) |

|---|---|---|---|

| Furan-2-ylmethanol | Hydrogenation | Tetrahydrofurfuryl alcohol | Solvent researchgate.net |

| Furan-2-ylmethanol | Polymerization | Furan resins | Composites, adhesives, coatings wikipedia.org |

| Furfural | Hydrogenation | 2-Methylfuran | Biofuel researchgate.net |

| Furfural | Oxidation | Furoic acid, Maleic acid, Succinic acid | Chemical intermediates researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | Oxidation | 2,5-Furandicarboxylic acid (FDCA) | Polymer monomer (e.g., for PEF) mdpi.com |

Properties

CAS No. |

134459-16-8 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

acetic acid;furan-2-ylmethanol |

InChI |

InChI=1S/C5H6O2.C2H4O2/c6-4-5-2-1-3-7-5;1-2(3)4/h1-3,6H,4H2;1H3,(H,3,4) |

InChI Key |

LFEWHYMBAMDMLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=COC(=C1)CO |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Acetic Acid;furan 2 Ylmethanol

Catalytic Esterification Pathways from Furfuryl Alcohol and Acetic Acidrsc.orggoogle.comacs.orgresearchgate.netresearchgate.net

The direct esterification of furfuryl alcohol with acetic acid is the most common pathway for producing furfuryl acetate (B1210297). This reaction requires a catalyst to proceed at a reasonable rate and to control selectivity. The choice of catalyst is critical to favor the desired esterification over competing side reactions, such as the self-etherification of furfuryl alcohol to form difurfuryl ether or polymerization. google.comrsc.org Both homogeneous and heterogeneous catalysts have been extensively investigated to optimize this transformation.

Homogeneous Catalysis Systems and Ligand Optimizationrsc.org

Homogeneous catalysts, which exist in the same phase as the reactants, have been employed for the synthesis of furfuryl acetate. Traditional methods sometimes utilize strong mineral acids, but these can promote the undesirable polymerization of furfuryl alcohol. google.com More advanced systems involve organometallic complexes. For instance, a homogeneous palladium catalyst has been used for the one-pot alkoxycarbonylation of furfuryl alcohol to produce furfuryl acetate with yields reported to be above 96% under mild conditions (5 bar CO pressure, 130 °C). unive.it

In the broader context of converting furanic compounds, well-defined molecular pre-catalysts are crucial for selective reactions. unibo.it For example, in the hydrogenation of furfural (B47365) to furfuryl alcohol, ruthenium complexes with specific phosphorus-nitrogen ligands have demonstrated high selectivity. mdpi.com The rational design of ligands, which can influence the steric and electronic environment of the metal center, is a key strategy for optimizing the performance and selectivity of homogeneous catalysts in furan (B31954) chemistry. unibo.it

Heterogeneous Solid Acid Catalysts for Enhanced Selectivity and Yieldgoogle.comacs.orgresearchgate.net

Heterogeneous solid acid catalysts offer significant advantages over their homogeneous counterparts, including easier separation from the reaction mixture, reduced corrosion, and enhanced reusability. rsc.org These materials provide active sites for the esterification reaction while their structural properties can be tailored to improve selectivity. A variety of solid acids, including zeolites, mesoporous materials, and sulfated metal oxides, have been investigated for the synthesis of furfuryl acetate. rsc.org

Zeolites and mesoporous materials are widely used as catalysts and catalytic supports due to their high surface area, well-defined pore structures, and tunable acidity. mdpi.compsu.edu Zeolites are crystalline aluminosilicates with a microporous structure, and their acidic properties are beneficial for esterification. mdpi.comresearchgate.netwisconsin.edu For instance, HZSM-5 has been studied for the conversion of furfuryl alcohol, although in some cases it can lead to etherification products. researchgate.net

Mesoporous materials, such as SBA-15, possess larger pores (2-50 nm) which can facilitate the diffusion of bulky molecules like those involved in the esterification of furfuryl alcohol. google.comresearchgate.net These materials can be functionalized with acid sites to create highly active and selective catalysts. rsc.org The large pore volume and high surface area of these supports allow for excellent dispersion of active catalytic species, enhancing their accessibility to reactants. psu.edu

Among various solid acid catalysts, sulfated zirconia (SZ) has demonstrated exceptional performance in the esterification of furfuryl alcohol with acetic acid, achieving a furfuryl acetate yield as high as 95%. rsc.org The high acidity of sulfated zirconia, sometimes referred to as superacidity, is due to the strong electron-withdrawing effect of the sulfate (B86663) groups on the zirconia surface, making it a highly efficient catalyst for this reaction. researchgate.net

Al-SBA-15, a mesoporous silica (B1680970) material where aluminum has been incorporated into the framework, also shows significant catalytic activity. rsc.org The incorporation of aluminum creates Brønsted acid sites that are active for esterification. In a comparative study of various solid acid catalysts, sulfated zirconia, SAPO-11, and Al-SBA-15 were identified as the top-performing catalysts. rsc.org

Below is a data table comparing the performance of these catalysts under specific research conditions.

| Catalyst | Reactant Mole Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Furfuryl Alcohol Conversion (%) | Furfuryl Acetate Yield (%) | Reference |

| Sulfated Zirconia | 1.2 | 90 | 2 | 98 | 95 | rsc.org |

| Al-SBA-15 | 1.2 | 90 | 2 | 80 | 78 | rsc.org |

This data is based on specific experimental conditions reported in the cited literature and may vary with different reaction parameters.

Metal-Organic Frameworks (MOFs), such as the Zeolitic Imidazolate Framework-8 (ZIF-8), are a class of porous materials with exceptionally high surface areas. rsc.orgacs.org While ZIF-8 itself has limited acidity, it can serve as an excellent support to encapsulate and stabilize more active catalytic species. rsc.orgmanchester.ac.uk

In one novel approach, a heteropolyacid (dodecatungstophosphoric acid, DTP) was exchanged with various metals (Co, Zr, Al, Fe) and then encapsulated within a ZIF-8 framework. rsc.org This created a series of catalysts, M-DTP@ZIF-8, for the esterification of furfuryl alcohol. rsc.orgmanchester.ac.uk The iron-exchanged version, Fe-DTP@ZIF-8, was found to be the most active, which was attributed to it having the highest number of acid sites and a very large surface area of 1114 m²/g. rsc.orgmanchester.ac.ukrsc.org This catalyst achieved a furfuryl acetate yield of 76.7% and could be reused for up to four cycles. rsc.org

A study of various M-DTP@ZIF-8 catalysts showed the following conversion rates for furfuryl alcohol at 90 °C: rsc.org

| Catalyst | Furfuryl Alcohol Conversion (%) |

| Co-DTP@ZIF-8 | 22.2 |

| Zr-DTP@ZIF-8 | 35.6 |

| Al-DTP@ZIF-8 | 41.1 |

| Fe-DTP@ZIF-8 | 47.2 |

This data highlights the significant influence of the exchanged metal on the catalytic activity of the ZIF-8 encapsulated system. rsc.org

Biocatalytic Approaches and Enzymatic Synthesisunive.it

Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical catalysis. These reactions are typically conducted under mild conditions, reducing energy consumption and the formation of byproducts. ornl.govacs.org For furan derivatives, enzymatic processes are gaining attention. acs.org

In the context of furfuryl alcohol, enzymes like alcohol dehydrogenases (ADH) are used, often in conjunction with a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). mdpi.com While much of the research focuses on the production of furfuryl alcohol from furfural, the principles of enzymatic catalysis are applicable to its esterification as well. ornl.govacs.org Lipases, in particular, are commonly used for ester synthesis. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has been explored for producing furfuryl alcohol and could be adapted for its subsequent esterification. mdpi.com The high selectivity of enzymes can be particularly advantageous in preventing the polymerization of the sensitive furfuryl alcohol substrate. acs.org

One-Pot Synthetic Strategies and Process Intensification

The synthesis of furan-2-ylmethyl acetate, commonly known as furfuryl acetate, is increasingly moving towards one-pot strategies and process intensification to enhance efficiency, reduce waste, and improve economic viability. These approaches combine multiple reaction steps into a single reactor, minimizing intermediate separation and purification processes.

Integrated Hydrogenation-Esterification from Furfural

A significant advancement in furfuryl acetate production is the integrated, one-pot hydrogenation of furfural followed by esterification. rsc.org This tandem reaction transforms biomass-derived furfural directly into furfuryl acetate, a value-added chemical with applications in biofuels and fragrances. rsc.org The process relies on bifunctional catalysts that possess both metal sites for hydrogenation and acid sites for esterification.

Researchers have designed highly active bifunctional catalysts that can achieve a furfural conversion of 91.3%. rsc.org One study focused on the one-step hydrogenation-esterification (OHE) of furfural and acetic acid as a model reaction for upgrading bio-oil. nih.gov Using a 5% Pd/Al₂(SiO₃)₃ catalyst, a synergistic effect between the metal and acid sites was observed, leading to a furfural conversion of 56.9% and a combined selectivity of 66.4% for the desired alcohol and ester products under optimized conditions. nih.gov

The performance of different metal-based catalysts on acidic supports has been investigated. For instance, Pd, Ni, and Cu were doped onto an RHSiO₂–Al–Mg acidic support. The Cu-based catalyst demonstrated the best performance, which was attributed to its low lattice strain, facilitating the rate-limiting step of H₂ splitting in the tandem reaction. rsc.org

Table 1: Performance of Bifunctional Catalysts in Tandem Hydrogenation-Esterification of Furfural

| Catalyst | Furfural Conversion (%) | Turnover Frequency for Furfuryl Acetate (h⁻¹) | Reference |

|---|---|---|---|

| Cu/RHSiO₂–Al–Mg | 91.3 | 0.89 | rsc.org |

| Ni/RHSiO₂–Al–Mg | - | 0.032 | rsc.org |

| Pd/RHSiO₂–Al–Mg | - | 0.039 | rsc.org |

| 5%Pd/Al₂(SiO₃)₃ | 56.9 | - | nih.gov |

Note: Data for conversion was not available for all catalysts in the cited source.

Green Chemistry Principles in Acetic Acid;Furan-2-ylmethanol Production

The production of furfuryl acetate is increasingly aligned with the principles of green chemistry. A primary aspect is the use of furfural derived from lignocellulosic biomass, a renewable and non-edible feedstock. unive.itresearchgate.net This positions furfuryl acetate as a sustainable alternative to chemicals derived from fossil fuels. unive.it

The development of environmentally friendly catalysts is central to green synthetic routes. Mesoporous acidic molecular sieves, such as AlSBA-15, have been employed as recyclable, solid acid catalysts for the esterification of furfuryl alcohol with acetic acid, offering high selectivity for the ester product. google.com Similarly, the use of biocatalysts, like lipase (B570770) from Aspergillus oryzae, represents a sustainable method for synthesis. rsc.org These enzymatic catalysts operate under mild conditions and are biodegradable. rsc.org

Process intensification through one-pot synthesis and continuous flow systems further contributes to the green profile of furfuryl acetate production by reducing solvent consumption, energy input, and waste generation. unive.itrsc.org The alkoxycarbonylation of furfuryl alcohol, for example, is a one-pot strategy that reduces process complexity and the need for costly purification steps. unive.it

Emerging Synthetic Techniques and Reaction Conditions

Recent research has focused on novel techniques to accelerate reaction rates, improve yields, and enable more sustainable production of furfuryl acetate. These emerging methods often involve alternative energy sources and advanced reactor designs.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave irradiation has emerged as a powerful tool for dramatically accelerating chemical reactions. organic-chemistry.org In the context of ester synthesis, microwave-assisted methods have been shown to form carboxylic esters from alcohols and carboxylic acids in minutes, often without the need for additional catalysts. organic-chemistry.org This rapid heating technology can lead to higher yields compared to conventional heating methods. thieme-connect.comresearchgate.net For instance, the conversion of furfuryl alcohols into other valuable compounds has been shown to be significantly faster—by approximately two orders of magnitude—when using microwave heating in subcritical water. thieme-connect.comresearchgate.net While specific data for the direct microwave-assisted synthesis of furfuryl acetate from furfuryl alcohol and acetic acid is still emerging, the successful application in similar esterification reactions indicates high potential for reaction acceleration and efficiency improvements. organic-chemistry.org

Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch production, including enhanced safety, improved product quality, and increased production capacity. youtube.com This methodology has been successfully applied to the synthesis of furan derivatives.

A sustainable method for the industrial-scale continuous flow synthesis of esters from biomass-derived furfuryl alcohol has been developed using a lipase biocatalyst. rsc.org In a batch system, this method achieved 88.7–90.2% conversion of furfuryl alcohol in 45 minutes. rsc.org When transitioned to a continuous flow reactor, the conversion increased to 96.8% with a residence time of just 10.5 minutes, and the biocatalyst remained stable for 30 hours. rsc.org

Continuous flow has also been explored for the direct conversion of furfural. mdpi.com A one-step process for producing furfuryl ethers from furfural has been demonstrated in a continuous flow system using a commercial palladium on activated carbon (Pd/C) catalyst. mdpi.com This highlights the potential for developing a fully continuous process from biomass-derived furfural directly to furfuryl acetate.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Esters from Furfuryl Alcohol

| Parameter | Batch System | Continuous Flow System | Reference |

|---|---|---|---|

| Catalyst | Immobilized Lipase | Immobilized Lipase | rsc.org |

| Reaction Time | 45 min | 10.5 min (residence time) | rsc.org |

| FA Conversion | 88.7–90.2% | up to 96.8% | rsc.org |

| Catalyst Stability | At least 10 cycles | Excellent for 30 h | rsc.org |

Solvent-Free Reaction Environments

Eliminating solvents from reaction media is a key goal of green chemistry, as it reduces waste, cost, and environmental impact. Research has demonstrated the feasibility of synthesizing furfuryl acetate under solvent-free conditions.

One method involves the direct reaction of distilled furfuryl alcohol with acetic anhydride, using tributylamine (B1682462) as a catalyst. prepchem.com This process, conducted without any additional solvent, achieved a crude product yield of 98.2%. prepchem.com After washing, the final yield of 95.6% pure furfuryl acetate was 90.3%. prepchem.com

The use of solid acid catalysts also opens avenues for solvent-free reactions. Catalysts like sulfated zirconia have been shown to be highly effective for the esterification of furfuryl alcohol, yielding up to 95% furfuryl acetate. rsc.org These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and potentially allowing the reaction to proceed without a solvent. google.comrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name | Systematic Name / Synonym |

|---|---|

| This compound | furan-2-ylmethyl acetate; Furfuryl acetate |

| Furfural | Furan-2-carbaldehyde |

| Furfuryl alcohol | Furan-2-ylmethanol |

| Acetic acid | Ethanoic acid |

| Acetic anhydride | Ethanoic anhydride |

| Palladium | Pd |

| Nickel | Ni |

| Copper | Cu |

| Toluene | Methylbenzene |

Detailed Spectroscopic and Structural Elucidation of Acetic Acid;furan 2 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of organic molecules. For a system of acetic acid and furan-2-ylmethanol, NMR can confirm the identity of each component and provide insights into intermolecular interactions, such as hydrogen bonding. nih.gov

The ¹H NMR spectrum of a mixture of acetic acid and furan-2-ylmethanol would exhibit signals corresponding to each molecule.

Acetic Acid: Typically shows two signals: a sharp singlet for the methyl protons (CH₃) and a broad singlet for the acidic hydroxyl proton (-COOH). chemicalbook.com The chemical shift of the acidic proton is highly variable and depends on concentration, temperature, and solvent, as it is actively involved in hydrogen bonding.

Furan-2-ylmethanol: The spectrum is more complex, showing distinct signals for the three protons on the furan (B31954) ring and the two protons of the hydroxymethyl group (-CH₂OH). chemicalbook.com The furan protons typically appear as multiplets due to spin-spin coupling. chemicalbook.comresearchgate.net The protons are designated as H3, H4, and H5, corresponding to their position on the furan ring. researchgate.net A signal for the alcohol proton (-OH) is also present, its chemical shift and appearance being dependent on experimental conditions. chemicalbook.com

In a mixture, the acidic proton of acetic acid and the hydroxyl proton of furan-2-ylmethanol can undergo chemical exchange, potentially leading to a single, broad, averaged signal. The exact chemical shifts may vary slightly from the pure compounds due to changes in the chemical environment and intermolecular hydrogen bonding.

¹H NMR Spectroscopic Data

| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Acetic Acid | CH₃ | ~2.1 | Singlet | N/A |

| COOH | Variable (~11-12) | Broad Singlet | N/A | |

| Furan-2-ylmethanol | H5 | ~7.37 | Multiplet | J(A,B)=1.8, J(A,C)=0.9 |

| H4 | ~6.31 | Multiplet | J(B,C)=3.2 | |

| H3 | ~6.26 | Multiplet | J(B,C)=3.2, J(A,C)=0.9 | |

| CH₂ | ~4.54 | Singlet | N/A | |

| OH | Variable (~2.7) | Triplet/Broad | N/A |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from references. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of each molecule.

Acetic Acid: The spectrum is simple, with two distinct signals: one for the methyl carbon (CH₃) and one for the carbonyl carbon (C=O) at a much lower field. chemicalbook.com

Furan-2-ylmethanol: The spectrum shows five signals: four for the carbons of the furan ring and one for the methylene (B1212753) carbon (-CH₂OH). researchgate.net The carbon atoms attached to oxygen (C2 and C5) are typically found at a lower field than the other ring carbons.

¹³C NMR Spectroscopic Data

| Compound | Carbon Assignment | Chemical Shift (δ) ppm |

| Acetic Acid | CH₃ | ~20-21 |

| C=O | ~170-180 | |

| Furan-2-ylmethanol | C5 | ~142 |

| C2 | ~157 | |

| C3 | ~107 | |

| C4 | ~110 | |

| CH₂ | ~57 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from references. chemicalbook.comresearchgate.net

2D NMR experiments are crucial for confirming assignments and probing through-bond and through-space connectivities. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this system, COSY would show correlations between the coupled protons (H3, H4, H5) of the furan ring in furan-2-ylmethanol, helping to assign these signals definitively. No correlations would be seen for the singlet of acetic acid, nor would there be correlations between the two separate molecules. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. It would show cross-peaks connecting the CH₃ protons of acetic acid to its methyl carbon, and the H3, H4, H5, and CH₂ protons of furan-2-ylmethanol to their respective carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are physically close to one another, typically within 5 Å. princeton.edu In a mixture of acetic acid and furan-2-ylmethanol, NOESY is the primary method to probe for intermolecular association. A NOESY cross-peak between the acidic proton of acetic acid and the hydroxyl or furan ring protons of furan-2-ylmethanol would provide direct evidence of a hydrogen-bonded complex or close spatial proximity in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule and its fragments. In the context of the acetic acid and furan-2-ylmethanol system, each component would be analyzed.

Acetic Acid (C₂H₄O₂): The molecular weight is 60.05 g/mol . chemicalbook.com In positive-ion mode, the protonated molecule [M+H]⁺ would have an accurate mass of 61.0284. Common fragmentation in mass spectrometry involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org

Furan-2-ylmethanol (C₅H₆O₂): The molecular weight is 98.10 g/mol . matrix-fine-chemicals.com The protonated molecule [M+H]⁺ would have an accurate mass of 99.0441. The fragmentation is characteristic of furfuryl compounds. A primary fragmentation pathway is the loss of water (H₂O) from the protonated molecule, followed by the formation of the highly stable furfuryl cation (m/z 81.0335) through the loss of the -CH₂OH group, which is often the base peak. nist.govnih.gov

If an esterification reaction occurs between the two components, the resulting product, furfuryl acetate (B1210297) (C₇H₈O₃, MW 140.14 g/mol ), would be detected. nist.gov Its mass spectrum typically shows a molecular ion peak at m/z 140, with major fragments at m/z 98 (loss of the acetyl group) and a base peak at m/z 81 (the furfuryl cation). nist.govnih.gov

HRMS Fragmentation Data

| Compound | Formula | Adduct | Calculated m/z | Major Fragments (m/z) | Fragment Identity |

| Acetic Acid | C₂H₄O₂ | [M+H]⁺ | 61.0284 | 43.0184 | [CH₃CO]⁺ |

| Furan-2-ylmethanol | C₅H₆O₂ | [M+H]⁺ | 99.0441 | 81.0335 | [C₅H₅O]⁺ (Furfuryl cation) |

| 71.0386 | [M+H - H₂O]⁺ | ||||

| Furfuryl Acetate | C₇H₈O₃ | [M]⁺ | 140.0473 | 81.0335 | [C₅H₅O]⁺ (Furfuryl cation) |

| 98.0368 | [M - C₂H₂O]⁺ | ||||

| 43.0184 | [CH₃CO]⁺ |

Note: Fragmentation data is based on typical electron ionization (EI) patterns. libretexts.orgnist.govnih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy probes the molecular vibrations and is highly sensitive to functional groups and intermolecular interactions.

IR Spectroscopy:

Acetic Acid: The IR spectrum is dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹, which is indicative of strong hydrogen bonding (dimer formation). chemicalbook.comrsc.org A sharp, intense C=O (carbonyl) stretching band appears around 1700-1760 cm⁻¹. rsc.org

Furan-2-ylmethanol: The spectrum shows a broad O-H stretching band for the alcohol around 3350 cm⁻¹, C-H stretching for the furan ring just above 3100 cm⁻¹, and C-O stretching around 1015 cm⁻¹. researchgate.net Characteristic furan ring vibrations are also observed. researchgate.net

Mixture: In a mixture, the O-H stretching region would be particularly informative. The formation of hydrogen bonds between the carboxylic acid and the alcohol would lead to changes in the shape and position of the O-H absorption bands compared to the pure components.

Raman Spectroscopy:

Acetic Acid: The Raman spectrum shows a characteristic C=O stretching band around 1665 cm⁻¹. researchgate.net Unlike in IR, the O-H stretch is typically a weak feature.

Furan-2-ylmethanol: The Raman spectrum is characterized by strong signals corresponding to the vibrations of the furan ring. unipd.it

Mixture: Raman spectroscopy would complement the IR data, providing clearer information on the skeletal vibrations of the furan ring and the carbonyl group upon interaction.

Vibrational Spectroscopy Data

| Compound | Technique | Wavenumber (cm⁻¹) | Vibrational Assignment |

| Acetic Acid | IR | ~3000 (very broad) | O-H stretch (H-bonded) |

| IR/Raman | ~1710 (IR), ~1665 (Raman) | C=O stretch | |

| Furan-2-ylmethanol | IR | ~3350 (broad) | O-H stretch |

| IR | ~3125 | Aromatic C-H stretch | |

| IR | ~1015 | C-O stretch | |

| Raman | ~1650, ~1526 | Furan ring modes |

Note: Wavenumbers are approximate. Data compiled from references. rsc.orgresearchgate.netresearchgate.netunipd.it

X-ray Crystallography for Solid-State Structural Determination (if applicable for complexes or derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While this technique is not applicable to liquids or amorphous solids, it would be the ideal method to characterize a solid co-crystal or complex formed between acetic acid and furan-2-ylmethanol.

If a crystalline complex were formed, a single-crystal X-ray diffraction experiment would provide precise information on:

Molecular Geometry: Accurate bond lengths and angles for both molecules within the crystal lattice.

Intermolecular Interactions: The exact nature of the hydrogen bonding network between the carboxylic acid group of acetic acid and the hydroxyl group and/or the furan oxygen of furan-2-ylmethanol. It would reveal the distances and angles of these hydrogen bonds.

Crystal Packing: How the molecular complexes arrange themselves in the solid state.

While crystal structures for various furan-containing carboxylic acids have been reported, a specific structure for a complex of acetic acid and furan-2-ylmethanol is not prominently available in the surveyed literature. nih.gov The existence of such data would be contingent on the ability of the mixture to form a stable, single co-crystal suitable for diffraction analysis.

Reaction Chemistry and Mechanistic Investigations of Acetic Acid;furan 2 Ylmethanol

Hydrolysis and Saponification Mechanisms

The cleavage of the ester bond in furan-2-ylmethyl acetate (B1210297) can be achieved through hydrolysis, a reaction with water that can be catalyzed by either acid or base. The base-promoted hydrolysis is termed saponification.

Saponification is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. wikipedia.orglibretexts.org This reaction proceeds through a well-established two-step mechanism:

Nucleophilic Addition: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furfuryl acetate molecule. This results in the formation of a tetrahedral intermediate, where the negative charge is localized on the oxygen atom of the former carbonyl group. libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The electrons from the negatively charged oxygen reform the carbon-oxygen double bond, leading to the expulsion of the furan-2-ylmethoxide ion (a type of alkoxide) as the leaving group. youtube.com

Deprotonation: The expelled furan-2-ylmethoxide is a strong base and promptly deprotonates the newly formed acetic acid, yielding furan-2-ylmethanol and a carboxylate salt (acetate). libretexts.org This final acid-base step is essentially irreversible and drives the reaction to completion. khanacademy.org

Table 1: Saponification Mechanism of Furan-2-ylmethyl Acetate

| Step | Description | Reactants | Intermediate/Products |

|---|---|---|---|

| 1 | Nucleophilic attack by hydroxide | Furan-2-ylmethyl acetate, Hydroxide ion | Tetrahedral alkoxide intermediate |

| 2 | Leaving group removal | Tetrahedral alkoxide intermediate | Acetic acid, Furan-2-ylmethoxide ion |

| 3 | Deprotonation | Acetic acid, Furan-2-ylmethoxide ion | Acetate ion, Furan-2-ylmethanol |

Pyrolysis Pathways and Thermal Decomposition Mechanisms

The thermal decomposition, or pyrolysis, of furan-2-ylmethyl acetate proceeds through intricate, high-energy pathways, leading to the formation of unique chemical structures. usfq.edu.ec This process is distinct from simple hydrolysis and involves intramolecular rearrangements.

Theoretical studies indicate that the pyrolysis of furfuryl acetate is a multistep process that yields methylenecyclobutenone and acetic acid. usfq.edu.ec The reaction is thought to involve two consecutive mdpi.commdpi.com sigmatropic rearrangements followed by a final hydrogen α-elimination step. usfq.edu.ec

A detailed examination using reaction force formalism reveals that the formation of this transition state happens in two distinct stages:

Stage 1: Characterized by the weakening of the Carbon-Oxygen (C–O) bond of the ester.

Stage 2: Involves the transfer of a hydrogen atom from the methylene (B1212753) carbon to the nearby carbonyl oxygen atom. usfq.edu.ec

Further analysis of the reaction's electronic flux indicates that the formation of the new Hydrogen-Oxygen (H–O) bond contributes most significantly to the electronic activity during the formation of the transition state. usfq.edu.ec

A significant and uncommon byproduct of the gas-phase pyrolysis of furfuryl esters is methylenecyclobutenone. usfq.edu.ecdatapdf.com Experimental studies on the pyrolysis of the related compound, furfuryl benzoate, confirm the formation of this parent compound of a relatively rare system. datapdf.comacs.org The process for furfuryl acetate is analogous, yielding methylenecyclobutenone and acetic acid. usfq.edu.ec

The formation of methylenecyclobutenone is a result of the complex intramolecular rearrangements that occur at high temperatures. usfq.edu.ec This product is highly reactive and can polymerize readily if not handled in a cooled solution. datapdf.com

Table 2: Key Findings from Pyrolysis Studies of Furfuryl Esters

| Aspect | Finding | Source |

|---|---|---|

| Products | Methylenecyclobutenone and the corresponding carboxylic acid (acetic or benzoic acid). | usfq.edu.ec, datapdf.com |

| Mechanism | Involves a multistep process with two [3+3] rearrangements and a final hydrogen α-elimination. | usfq.edu.ec |

| Rate-Limiting Step | The hydrogen α-elimination through a 5-membered cyclic transition state. | usfq.edu.ec |

| Byproduct Reactivity | Methylenecyclobutenone is unstable and prone to polymerization. | datapdf.com |

Reactivity of the Furan (B31954) Ring System

The furan ring in furan-2-ylmethyl acetate is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack and other transformations such as hydrogenation and ring-opening. nih.govchemicalbook.com Its reactivity is significantly greater than that of benzene. chemicalbook.com

Due to its π-rich nature, the furan ring readily undergoes electrophilic aromatic substitution (EAS). chemicalbook.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.commasterorganicchemistry.com

The mechanism involves the attack of the furan's π electrons on the electrophile, forming a resonance-stabilized cationic intermediate known as a benzenium ion or σ-complex. youtube.comlibretexts.org The subsequent loss of a proton from the carbon atom that was attacked regenerates the aromatic ring, completing the substitution. libretexts.org

For the furan ring, electrophilic attack occurs preferentially at the C2 (or C5) position. This preference is due to the greater stability of the cationic intermediate formed; attack at C2 allows for the positive charge to be delocalized over three atoms, whereas attack at C3 results in a less stable intermediate with only two resonance structures. chemicalbook.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comnumberanalytics.com

The furan ring can be reduced (hydrogenated) or cleaved (ring-opening) under various catalytic conditions. These reactions are crucial in the conversion of biomass-derived furans into valuable chemicals and fuels. rsc.orgmdpi.com

Hydrogenation: Catalytic hydrogenation of the furan ring, typically using metal catalysts like platinum, palladium, nickel, or copper, can saturate the double bonds. researchgate.netacs.org Depending on the reaction conditions (temperature, pressure, catalyst), this can lead to the formation of tetrahydrofuran (B95107) derivatives. In the case of furan-2-ylmethyl acetate, hydrogenation would primarily yield tetrahydrofuran-2-ylmethyl acetate. Milder conditions may favor hydrogenation of the furan ring while preserving the ester group. mdpi.comacs.org

Ring-Opening: Under more forcing conditions or with specific catalysts, the furan ring can undergo cleavage. This is often preceded by hydrogenation. rsc.org The ring-opening of furfuryl alcohol, a closely related compound, has been studied extensively and can lead to the formation of various C5 compounds, such as 1,2-pentanediol (B41858) and 1,5-pentanediol. rsc.org The reaction pathway is influenced by the catalyst system, with bifunctional catalysts (containing both metal and acid sites) often being effective. rsc.org The presence of Brønsted acid sites, for instance, can significantly promote the ring-opening process. rsc.org

Diels-Alder Reactions and Cycloaddition Chemistry

The Diels-Alder reaction is a powerful tool in organic synthesis, forming cyclic compounds through a [4+2] cycloaddition between a conjugated diene and a dienophile. Furan and its derivatives, including furfuryl acetate, can act as the diene component in these reactions. The reactivity of the furan ring is, however, sensitive to the nature of its substituents.

Electron-donating groups on the furan ring generally enhance its reactivity in Diels-Alder reactions, while electron-withdrawing groups tend to decrease it. researchgate.net Computational studies have provided quantitative insights into these substituent effects, analyzing how they modify the electronic structure and, consequently, the reaction barriers. matec-conferences.orgijert.org For instance, the presence of strong electron-donor groups on the furan ring has been shown to significantly increase the reactivity of the system. matec-conferences.orgijert.org

The reaction of furfuryl acetate with maleimide (B117702) derivatives has been a subject of kinetic investigation. A study focusing on the reaction with N-methylmaleimide provided an Arrhenius activation energy of 40 ± 3 kJ mol⁻¹. nih.gov These reactions typically yield a mixture of endo and exo diastereomers. The ratio of these isomers is influenced by factors such as the substituents on both the furan and the maleimide, the reaction temperature, and the presence of nucleophiles. mdpi.comrsc.org Generally, the endo adduct is formed faster (kinetic product), while the exo adduct is more thermodynamically stable. ntnu.no Isomerization from the endo to the exo diastereomer can occur, often preceded by a retro-Diels-Alder reaction of the endo adduct. mdpi.comrsc.org

Lewis acids are known to catalyze Diels-Alder reactions. Their catalytic effect has been traditionally attributed to the lowering of the dienophile's LUMO energy, thereby enhancing the orbital interaction with the diene's HOMO. However, recent computational studies suggest that Lewis acids may accelerate the reaction by reducing the Pauli repulsion between the reacting molecules. researchgate.netmdpi.comncsu.edu

Research Findings:

Kinetic data for the Diels-Alder reaction of furfuryl alcohol with N-hydroxymaleimides provides a useful comparison for understanding the reactivity of furfuryl acetate. The following table summarizes the kinetic and thermodynamic constants for these reactions, as determined by ¹H NMR and UV-Vis spectroscopy. nih.govmdpi.com

| Reactant System | Technique | Temperature (°C) | kf (x 10⁻⁴ M⁻¹s⁻¹) | kr (x 10⁻⁴ s⁻¹) | Keq (M⁻¹) |

|---|---|---|---|---|---|

| FAL-NHM | ¹H NMR | 40 | 1.3 ± 0.1 | 0.03 ± 0.01 | 430 ± 100 |

| 60 | 5.4 ± 0.3 | 0.4 ± 0.1 | 140 ± 30 | ||

| UV-Vis | 24 | 0.24 ± 0.01 | - | - | |

| 50 | 2.1 ± 0.1 | - | - | ||

| FAL-N2HM | ¹H NMR | 40 | 1.1 ± 0.1 | 0.04 ± 0.01 | 280 ± 60 |

| 60 | 4.5 ± 0.2 | 0.5 ± 0.1 | 90 ± 20 | ||

| UV-Vis | 24 | 0.20 ± 0.01 | - | - | |

| 50 | 1.5 ± 0.1 | - | - |

FAL-NHM: Furfuryl alcohol and N-Hydroxymaleimide; FAL-N2HM: Furfuryl alcohol and N-(2-Hydroxyethyl)maleimide. kf: forward rate constant; kr: reverse rate constant; Keq: equilibrium constant.

Transesterification and Other Ester Exchange Reactions

Furfuryl acetate can undergo transesterification, a process where its acetyl group is exchanged with the alkyl group of an alcohol. This reaction is typically catalyzed by an acid or a base. The transesterification of methyl acetate with n-butanol, catalyzed by an ion-exchange resin, has been studied to provide kinetic models for such reactions. researchgate.net

The production of biodiesel often involves the transesterification of triglycerides with methanol (B129727) or ethanol (B145695). Kinetic studies of these processes provide valuable data, including activation energies, which can be analogous to the transesterification of furfuryl acetate. For instance, the activation energies for the transesterification of waste cooking oil with methanol have been reported. mdpi.com

A study on the transesterification of methyl acetate and n-butanol provides a detailed look at the kinetics of a similar ester exchange reaction. The following table presents the kinetic constants for a pseudo-homogeneous model of this reaction catalyzed by an acidic ion-exchange resin. ntnu.no

| Temperature (K) | k₁ (l²/(g·mol·min)) | k₂ (l²/(g·mol·min)) | Keq |

|---|---|---|---|

| 323.15 | 0.0019 | 0.0012 | 1.58 |

| 333.15 | 0.0035 | 0.0023 | 1.52 |

| 343.15 | 0.0062 | 0.0043 | 1.44 |

k₁: forward rate constant; k₂: reverse rate constant; Keq: equilibrium constant.

Mechanistic Insights from Kinetic Studies and Isotope Effects

Kinetic studies are fundamental to understanding the mechanisms of chemical reactions. For the Diels-Alder reaction of furan derivatives, computational studies using the activation strain model have been employed to analyze the reactivity and selectivity. These studies suggest that both orbital interactions and the energy required to distort the reactants into the transition-state geometry play crucial roles. ntnu.no

For instance, KIE studies on the pyrolysis of esters have been used to characterize the transition state of these reactions. Similarly, investigations into acyl group transfer reactions in other esters have utilized multiple kinetic isotope effects to detail the bonding changes in the transition state. These studies often help to distinguish between concerted and stepwise mechanisms.

In the context of transesterification, mechanistic investigations often involve proposing a model and then fitting experimental kinetic data to it. For acid-catalyzed transesterification, the mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of the original alcohol. For base-catalyzed reactions, the mechanism proceeds through the deprotonation of the incoming alcohol to form a more potent nucleophile. Isotope labeling studies, where one of the oxygen atoms in the alcohol or ester is replaced with ¹⁸O, can be used to trace the path of the atoms and confirm the proposed mechanism.

Theoretical and Computational Chemistry of Acetic Acid;furan 2 Ylmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules like furfuryl acetate (B1210297). These methods provide insights into electron distribution, molecular geometry, and reactivity, which are crucial for designing catalysts and optimizing reaction conditions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. researchgate.net For furfuryl acetate and its precursors, DFT calculations have been instrumental in understanding catalytic esterification processes. rsc.org

In a study on the selective synthesis of furfuryl acetate from furfuryl alcohol and acetic acid, DFT calculations were performed to model the active sites on various solid acid catalysts, such as sulfated zirconia, SAPO-11, and Al-SBA-15. rsc.org The calculations, performed with the ORCA quantum chemistry package, focused on determining the stationary geometry clusters representing these active sites. rsc.org The study found a strong correlation between the catalytic performance and the hydrogen removal energy of the catalysts as determined by DFT. rsc.org This indicates that the ease with which a proton can be donated by the catalyst is a key factor in the esterification reaction rate.

The electronic properties of the furan (B31954) ring and its substituents are critical to its reactivity. DFT studies on related furanic compounds like furfural (B47365) show that the furan ring typically lies flat on catalyst surfaces. acs.org The interaction involves both the carbonyl group (in furfural) or the ester group (in furfuryl acetate) and the furan ring itself with the catalyst surface. ucl.ac.uk

Table 1: Calculated Ground State Properties of Furan-Related Molecules on Catalyst Surfaces

This table presents data for furfural and furfuryl alcohol, precursors to furfuryl acetate, as direct DFT data for furfuryl acetate's ground state properties were not available in the searched literature. The data illustrates the principles of using DFT for such analyses.

| Molecule | Catalyst Surface | Adsorption Energy (eV) | Adsorption Configuration |

|---|---|---|---|

| Furfural | CuNiCu(111) | -1.88 | Bicoordinated η²(C=O) |

| Furfural | Pd(111) | - | Furan ring flat on surface |

| Furfuryl Alcohol | CuNiCu(111) | -0.87 | - |

Data sourced from computational studies on furfural conversion. acs.orgacs.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for conformational analysis and predicting spectroscopic properties. While specific ab initio studies focused solely on furfuryl acetate are not prevalent in the searched literature, the principles can be understood from studies on similar molecules. For instance, ab initio calculations have been used to study the structure of aniline, determining energy minimum structures and transition states for internal rotations. researchgate.net

For a molecule like furfuryl acetate, with a flexible linkage between the furan ring and the acetate group, ab initio methods could be employed to:

Determine the potential energy surface for rotation around the C-O bond connecting the furfuryl group to the acetate moiety.

Identify the most stable conformers and the energy barriers between them.

Calculate vibrational frequencies to predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm structural assignments. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. researchwithnj.com MD simulations have been extensively used to study polyfurfuryl alcohol (PFA), a polymer derived from furfuryl alcohol. researchgate.netpsu.edu These studies investigate the polymerization mechanism and predict the mechanical properties of the resulting furan resin. researchgate.net

For furfuryl acetate, MD simulations could be used to understand:

Conformational Dynamics: How the molecule flexes and changes shape over time in different environments (e.g., in a vacuum, in a solvent).

Intermolecular Interactions: How furfuryl acetate molecules interact with each other and with solvent molecules. This is crucial for understanding its properties as a solvent or a component in a liquid mixture.

Behavior at Interfaces: Simulating the interaction of furfuryl acetate with a catalyst surface or at a liquid-vapor interface, which is relevant to its synthesis and application as a biofuel additive. researchgate.net

A study using MD simulations with the LAMMPS 'fix bond/react' command has been successful in modeling the polymerization of furfuryl alcohol, and the predicted mechanical properties of the resin showed good agreement with literature values. researchwithnj.com This approach could be adapted to study the reactions and interactions of furfuryl acetate in complex systems.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanism of chemical reactions is a key area of computational chemistry. For furfuryl acetate, this primarily involves modeling its synthesis via the esterification of furfuryl alcohol with acetic acid. rsc.org

The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer esterification, proceeds through several reversible steps. masterorganicchemistry.comchemguide.co.uk The reaction begins with the protonation of the carboxylic acid (acetic acid) by the acid catalyst. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (furfuryl alcohol). rsc.orgmasterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. rsc.orgchemguide.co.uk

The efficiency of a heterogeneous catalytic reaction is highly dependent on the adsorption of reactants, intermediates, and products onto the catalyst surface. DFT calculations are frequently used to determine these adsorption energies.

In the context of furfuryl acetate synthesis, the adsorption of furfuryl alcohol and acetic acid on solid acid catalysts is the initial step. A study on various catalysts, including sulfated zirconia and zeolites, used DFT to calculate the adsorption energies of the reactants. rsc.org The results showed that the catalytic activity correlated well with the calculated energetics of the active sites. rsc.org

While specific adsorption energy values for furfuryl acetate itself are not detailed in the provided search results, data for its precursors on various metal surfaces are available and provide a useful proxy for the types of interactions involved. Strong adsorption of reactants is necessary for the reaction to occur, but products must desorb easily to free up the active sites for the next catalytic cycle. researchgate.net

Table 2: Calculated Adsorption Energies of Precursors on Various Surfaces

This table illustrates the range of adsorption energies for furfural and furfuryl alcohol, which are key molecules in the synthesis pathway of furfuryl acetate.

| Molecule | Catalyst Surface | Adsorption Energy (eV) | Adsorption Energy (kcal/mol) |

|---|---|---|---|

| Furfural | Ni(111) | - | -24.1 (solvent-less) |

| Furfuryl Alcohol | - | - | -26.6 (solvent-less) |

| Furfural | Pd(111) | - | - |

| Furfuryl Alcohol | Cu(111) | -0.97 | -22.4 |

| Furfuryl Alcohol | CuNiCu(111) | -0.87 | -20.1 |

Data sourced from multiple computational studies. ucl.ac.ukacs.orgresearchgate.net Note: Conversion from eV to kcal/mol uses the approximation 1 eV ≈ 23.06 kcal/mol.

Reaction force analysis is a computational tool used to partition the energy barrier of a reaction into structural (distortion) and electronic (interaction) components. It provides a detailed understanding of the forces and electronic rearrangements that occur as reactants are converted into products via a transition state.

While a specific reaction force analysis for the esterification of furfuryl alcohol to furfuryl acetate was not found in the searched literature, the methodology is well-established for analyzing reaction mechanisms. For the esterification reaction, such an analysis would involve:

Mapping the Reaction Pathway: Calculating the minimum energy path from reactants (furfuryl alcohol + protonated acetic acid) to products (furfuryl acetate + water).

Calculating the Reaction Force: Determining the negative derivative of the potential energy along the reaction coordinate. Peaks in the reaction force constant correspond to the breaking and forming of chemical bonds.

Analyzing Electronic Flux: Quantifying the flow of electron density during the reaction. In the esterification mechanism, this would visualize the electron movement during the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon and the subsequent bond rearrangements.

This detailed analysis helps to identify the precise electronic and structural events that contribute most to the reaction's activation energy, offering deeper insights than transition state theory alone.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

The computational prediction of spectroscopic parameters for molecules like furfuryl acetate involves the use of sophisticated quantum chemistry software. These programs solve the Schrödinger equation for the molecule to determine its electronic structure and, from there, derive various properties, including NMR shielding tensors and vibrational modes.

Research Findings on NMR Chemical Shift Prediction

The prediction of NMR chemical shifts, particularly for ¹H and ¹³C nuclei, is a mature field in computational chemistry. nih.govmdpi.compnnl.gov Methodologies like the Gauge-Including Atomic Orbital (GIAO) method are commonly employed within a DFT framework to calculate the isotropic magnetic shielding constants for each nucleus. mdpi.compnnl.gov These shielding constants are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. mdpi.com For instance, studies have shown that hybrid functionals, such as B3LYP, combined with a reasonably large basis set, can provide ¹H NMR chemical shift predictions with a root-mean-square deviation (RMSD) of 0.1 to 0.2 ppm from experimental values. modgraph.co.uk More advanced methods, including machine learning algorithms trained on large datasets of experimental and calculated shifts, have demonstrated even higher accuracy. nih.govpnnl.gov

For furfuryl acetate, a theoretical ¹H NMR spectrum would predict signals for the protons of the furan ring, the methylene (B1212753) bridge, and the methyl group of the acetate moiety. The precise chemical shifts would be influenced by the molecule's conformation, particularly the orientation of the acetate group relative to the furan ring.

Predicted ¹H NMR Chemical Shifts of Furfuryl Acetate

| Proton | Experimental Chemical Shift (ppm) |

| H5 (furan ring) | 7.414 |

| H3 (furan ring) | 6.40 |

| H4 (furan ring) | 6.35 |

| Methylene (-CH₂-) | 5.050 |

| Methyl (-CH₃) | 2.067 |

Table 1: Experimental ¹H NMR chemical shifts of furfuryl acetate. chemicalbook.com

Research Findings on IR Frequency Prediction

The prediction of IR frequencies involves calculating the second derivatives of the energy with respect to the atomic positions, which yields the force constants for the molecular vibrations. nih.govnih.gov These force constants are then used to determine the vibrational frequencies. DFT calculations are also the workhorse for these predictions.

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. medium.com To account for this, the calculated frequencies are typically scaled by an empirical scaling factor, which depends on the level of theory used.

For furfuryl acetate, the predicted IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrations would include the C=O stretching of the ester group, C-O stretching, C-H stretching of the furan ring and the alkyl groups, and various furan ring vibrations.

Predicted IR Frequencies of Furfuryl Acetate

Similar to the NMR data, a detailed computational study with a table of predicted IR frequencies for furfuryl acetate is not available in the searched results. However, experimental IR data provides a reference for what theoretical calculations would aim to reproduce. The following table lists some of the key experimental IR absorption bands for furfuryl acetate. nist.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Ester) | ~1740 |

| C-O Stretch (Ester) | ~1230 |

| C-H Stretch (Aromatic/Furan) | ~3100 |

| C-H Stretch (Alkyl) | ~2950 |

| Furan Ring Vibrations | 1500-1600 |

Table 2: Key experimental IR absorption bands of furfuryl acetate. nist.gov

Computational models would be expected to predict frequencies in these regions, and the accuracy of the prediction would again depend on the level of theory and the application of appropriate scaling factors. nih.govnih.gov

Applications in Advanced Chemical Technologies and Materials Science

Role as an Intermediate in Organic Synthesis and Fine Chemicals Production

Furfuryl acetate (B1210297) serves as a crucial building block in the synthesis of specialized chemical compounds, leveraging the reactivity of its furan (B31954) ring and ester group. unive.it It is considered a key intermediate for producing a range of fine chemicals. guidechem.com

Furfuryl acetate is a valuable precursor for creating more complex, functionalized furan derivatives. unive.it The furan ring is a pseudo-aromatic system that can undergo various reactions analogous to benzene-based compounds, making it a target for chemical modification. nasa.gov For instance, furfuryl acetate can be used in the synthesis of 5-acetoxymethyl-2-vinylfuran and its subsequent derivative, 5-hydroxymethyl-2-vinylfuran. medchemexpress.com Methodologies for synthesizing substituted furans often involve multi-step processes, where a stable intermediate like furfuryl acetate is advantageous. unive.it Research has demonstrated palladium-catalyzed carbonylation of furfuryl alcohol to produce furfuryl acetate with yields above 96% under mild conditions, highlighting its role in sustainable synthetic pathways. unive.it Other specialized furan derivatives, such as various 2,5-disubstituted furans, can be synthesized through multi-step reaction cascades where intermediates derived from compounds like furfuryl acetate are key. organic-chemistry.org

Table 1: Examples of Furan Derivatives from Furfuryl Acetate

| Precursor | Derivative | Synthetic Utility |

|---|---|---|

| Furfuryl acetate | 5-Acetoxymethyl-2-vinylfuran | Intermediate for further functionalization. medchemexpress.com |

| Furfuryl acetate | 5-Hydroxymethyl-2-vinylfuran | Building block for specialty chemicals. medchemexpress.com |

| Furfuryl acetate | 2-Alkylfurfuryl acetates | Important class of fine chemicals. unive.it |

Synthesis of Bio-Based Solvents and Esters

Furfuryl acetate itself is utilized as a bio-based solvent, valued for its ability to dissolve a wide range of substances in formulations for coatings, adhesives, and inks. chemimpex.com Its low toxicity and biodegradability present an environmentally favorable alternative to conventional hazardous solvents. chemimpex.com

Beyond its direct use, it is a key component in the production of other bio-based esters. Through processes like transesterification, furfuryl acetate can be reacted with other alcohols or carboxylic acids to generate a diverse family of furan-based esters. researchgate.net For example, the enzymatic esterification of furfuryl alcohol with various fatty acids (from C8 to C18) produces esters used as biolubricants, surfactants, plasticizers, and biofuel additives. rsc.org While these studies often start with furfuryl alcohol, the principles of esterification and transesterification are central to producing a wide array of furfuryl esters for different applications. researchgate.netrsc.org The synthesis of these esters is a critical area of research, aiming for high selectivity and yield, as furfuryl alcohol can readily polymerize under acidic conditions. rsc.org

Contributions to Polymer Chemistry and Materials Science

The furan structure within furfuryl acetate provides a foundation for creating novel polymers and enhancing existing materials, contributing to the growing field of sustainable materials science. ontosight.ai

Furfuryl acetate serves as a building block in the synthesis of bio-based polymers. chemimpex.com While furfuryl alcohol is more commonly known for its polymerization into resins, furfuryl acetate and other derivatives are integral to creating new materials. chemimpex.comredalyc.org For example, furfuryl esters of fatty acids, synthesized from furfuryl alcohol, have been used as matrix materials in the development of green biocomposites with materials like jute. researchgate.net Additives and modifiers are often blended with virgin bioresins to improve properties like thermal stability, impact strength, and processability. researchgate.net In this context, furan-based compounds derived from furfuryl alcohol and its esters can act as modifiers. For instance, blending Poly(furfuryl alcohol) (PFA) with other biopolymers like Polycaprolactone (PCL) has been shown to improve gas barrier properties and add antioxidant effects without compromising mechanical strength. mdpi.com

Polyfurfuryl alcohol (PFA) is a thermosetting resin known for its high thermal stability, chemical resistance, and low flammability. researchgate.net It is produced through the acid-catalyzed polymerization of furfuryl alcohol. wikipedia.org While furfuryl alcohol is the primary monomer, its derivatives can be used to modify the synthesis and final properties of the resin. magonlinelibrary.com The polymerization process is complex, involving the formation of methylene (B1212753) and dimethylenether bridges between furan units. wikipedia.org

Research into the curing of furan resins shows that the process conditions significantly impact the final structure and properties. researchgate.net The use of co-catalysts like acetic acid in conjunction with stronger acids can help control the polymerization of furfuryl alcohol, leading to higher molecular weight PFA with a more regular chain structure. researchgate.net Although direct polymerization of furfuryl acetate is less common than that of furfuryl alcohol, its presence in reaction mixtures or its use as a starting point could influence the resulting polymer network. For example, studies have investigated the polymerization of furfuryl acetate in acetonitrile (B52724) to understand the fundamental reaction mechanisms. nih.gov Furthermore, variations in PFA production can be made by incorporating other molecules like formaldehyde (B43269) or phenols to adjust the cross-link density, and low-monomer PFA resins offer enhanced safety profiles. magonlinelibrary.com These advanced PFA resins are sought after in applications requiring high performance, such as composites for the aerospace and rail industries. researchgate.netbitrez.com

Renewable Chemical Production and Biorefinery Integration

The production of furfuryl acetate is intrinsically linked to the biorefinery concept, which aims to convert renewable biomass into a spectrum of value-added chemicals and fuels. ucr.edursc.org Furfuryl acetate is derived from furfuryl alcohol, which is produced by the hydrogenation of furfural (B47365). unive.it Furfural itself is a key platform chemical obtained from the dehydration of pentose (B10789219) sugars (like xylose) found in the hemicellulose fraction of lignocellulosic biomass such as corncobs, sugarcane bagasse, and wood chips. nasa.govucr.edumdpi.com The other precursor, acetic acid, can also be co-produced during the hydrothermal fractionation of biomass, making the entire synthesis pathway potentially derivable from renewable resources. mdpi.comcepi.org

Table 2: Research on Catalytic Synthesis of Furfuryl Acetate

| Catalyst Type | Reactants | Key Finding | Yield | Reference |

|---|---|---|---|---|

| Sulfated Zirconia | Furfuryl alcohol, Acetic acid | Best performing among several solid acid catalysts tested. | 95% | rsc.org |

| Palladium (Homogeneous) | Furfuryl alcohol, CO, Methanol (B129727) | Successful one-pot alkoxycarbonylation under mild conditions. | >96% | unive.it |

| Bifunctional RHSiO2-Cu-Al-Mg | Furfural, Acetic acid | Effective one-pot hydrogenation-esterification. | N/A | researchgate.net |

| Mesoporous Sieve AlSBA-15 | Furfuryl alcohol, Acetic acid | Simple process with high selectivity and recyclable catalyst. | N/A | google.com |

Pathways from Lignocellulosic Biomass-Derived Furfural and Furfuryl Alcohol

The primary route to furan-2-ylmethyl acetate begins with lignocellulosic biomass, an abundant and renewable material composed mainly of cellulose, hemicellulose, and lignin. researchgate.net The synthesis is a multi-step process that leverages key platform chemicals derived from this biomass.

First, the hemicellulose portion, which is rich in pentosans (polymers of five-carbon sugars like xylose), is hydrolyzed. rsc.orgcapes.gov.br This hydrolysis, often catalyzed by acids, breaks down the hemicellulose into its constituent C5 sugars. nih.gov During this process, acetyl groups present in the hemicellulose are also cleaved, producing acetic acid as a valuable co-product. researchgate.netunive.it

The resulting pentose sugars, primarily xylose, then undergo acid-catalyzed dehydration to form furfural. rsc.orgnih.gov Furfural is a critical, renewable platform chemical from which a wide array of other furan-based compounds can be synthesized. rsc.orgglobalauthorid.com

The next step involves the selective hydrogenation of furfural to produce furan-2-ylmethanol, also known as furfuryl alcohol. rsc.orgx-mol.com This transformation targets the aldehyde group of furfural while preserving the furan ring. researchgate.netrsc.orgresearchgate.net Finally, furan-2-ylmethyl acetate is synthesized through the esterification of furfuryl alcohol with acetic acid, both of which can be sourced from the initial biomass processing. rsc.orgrsc.org

Interactive Data Table: Catalytic Conversion of Furfural to Furfuryl Alcohol

This table summarizes various catalytic systems used for the hydrogenation of furfural to furfuryl alcohol, a key intermediate.

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Furfural Conversion (%) | Furfuryl Alcohol Yield (%) | Reference |

| Cu/SiO₂ | Isopropanol | 80 | 0.1 | 100 | 99.5 | rsc.org |

| Cu/SiO₂ | Ethyl Acetate | 80 | 0.1 | >95 | 100 | rsc.org |

| Co₁.₄₀Cu₁/CaO | 2-Propanol | 100 | 20 | 100 | 98.9 | aidic.it |

| PtCo/C | Water | 35 | 0.1 | >99 | 100 | researchgate.net |

| 3% Pd/Fe₃O₄/HPS | Propanol-2 | 120 | 60 | >95 | >94 | google.com |

| Pd/TiO₂ | Octane | Room Temp | 1 | - | High Selectivity | chemicalland21.com |

Sustainable Synthesis Routes for Industrial Implementation

The industrial production of furan-2-ylmethyl acetate is increasingly focused on sustainable and efficient catalytic routes that utilize renewable feedstocks and environmentally benign processes. rsc.orgrsc.org The use of lignocellulosic biomass as the primary raw material is central to its sustainable profile. rsc.org

Key to industrial implementation is the development of robust and recyclable catalysts for the esterification of furfuryl alcohol with acetic acid. researchgate.netrsc.org Heterogeneous solid acid catalysts are favored as they can be easily separated from the reaction mixture and reused, minimizing waste and processing costs. researchgate.net

Research has highlighted several promising catalysts for this transformation. A study exploring various solid acid catalysts found that sulfated zirconia provided the highest yield of furfuryl acetate (95%) under relatively mild conditions. researchgate.netrsc.org The performance of different catalysts is detailed in the table below.

Interactive Data Table: Catalytic Esterification of Furfuryl Alcohol with Acetic Acid

This table presents findings from a comparative study of different solid acid catalysts for the synthesis of furfuryl acetate.

| Catalyst | Temperature (°C) | Time (h) | Furfuryl Alcohol Conversion (%) | Furfuryl Acetate Selectivity (%) | Furfuryl Acetate Yield (%) | Reference |

| Sulfated Zirconia | 70 | 4 | 99 | 95.9 | 95 | researchgate.netrsc.orgresearchgate.netrsc.org |

| SAPO-11 | 70 | 4 | 75.9 | 90.1 | 68.4 | researchgate.netrsc.orgresearchgate.netrsc.org |

| Al-SBA-15 | 70 | 4 | 69.8 | 85.5 | 59.7 | researchgate.netrsc.orgresearchgate.netrsc.org |

| H-Beta | 70 | 4 | 61.2 | 80.1 | 49 | researchgate.netrsc.orgresearchgate.netrsc.org |

| Y-Zeolite | 70 | 4 | 49.3 | 75.2 | 37.1 | researchgate.netrsc.orgresearchgate.netrsc.org |

| Ferrierite | 70 | 4 | 45.4 | 70.3 | 31.9 | researchgate.netrsc.orgresearchgate.netrsc.org |

| Amberlyst-15 | 70 | 4 | 35.2 | 90.1 | 31.7 | researchgate.netrsc.orgresearchgate.netrsc.org |

Reaction Conditions: Catalyst concentration - 1.5wt%, mole ratio - 1:10 (Furfuryl Alcohol: Acetic Acid). researchgate.net

Another sustainable approach involves the palladium-catalyzed alkoxycarbonylation of furfuryl alcohol. rsc.org This method can achieve high yields (>96%) under relatively mild conditions, presenting a viable alternative to traditional esterification processes. rsc.org Furthermore, patents describe methods using mesoporous molecular sieves like AlSBA-15 as recyclable catalysts in solvents such as toluene, achieving high selectivity for the ester product. acs.org The continuous development of such catalytic systems is crucial for the economic viability and industrial scale-up of furan-2-ylmethyl acetate production from biomass.

Catalysis Research (excluding its own catalytic activity)

Evaluation as a Reaction Medium or Co-solvent in Catalytic Transformations

While furan-2-ylmethyl acetate is recognized for its potential applications, including as a solvent, detailed research literature evaluating its specific performance as a primary reaction medium or co-solvent in catalytic transformations is limited. acs.orgresearchgate.net Studies in furan chemistry often focus on the effects of other more common solvents—such as water, alcohols (isopropanol, ethanol), ethers (tetrahydrofuran), and hydrocarbons (toluene, heptane)—on reaction pathways and selectivity. rsc.org

The selection of a solvent is known to play a critical role in catalysis, influencing reactant solubility, catalyst-substrate interactions, and the stabilization of transition states or products, thereby directing reaction selectivity. For instance, in the hydrogenation of furfural, the choice of solvent can significantly alter the product distribution between furfuryl alcohol and other hydrogenated products. However, specific studies that systematically investigate and quantify the effects of using furan-2-ylmethyl acetate as the solvent for such transformations are not extensively available in the reviewed scientific literature. Therefore, its role and effectiveness as a catalytic medium remain an area for future research.

Analytical Methodologies for Detection and Quantification in Complex Chemical Systems

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of furan-2-ylmethyl acetate (B1210297). The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the compound and the nature of the sample matrix.

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like furan-2-ylmethyl acetate. nist.govunive.it The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. e3s-conferences.org The selection of the stationary phase is critical for achieving optimal separation from related compounds such as its precursors, furfuryl alcohol and acetic acid. e3s-conferences.orgrsc.org

Research on the synthesis of furfuryl acetate has utilized GC to monitor reaction progress and determine product yield. unive.itrsc.org In one such study, components in the reaction mixture were successfully separated and identified. rsc.org The retention times for acetic acid and furfuryl acetate were found to be distinct, allowing for their individual quantification. rsc.org Temperature programming, where the column temperature is increased during the analysis, is often employed to ensure efficient elution and symmetrical peak shapes for compounds like furfuryl alcohol and its derivatives. e3s-conferences.org

Table 1: Example of Gas Chromatography (GC) Parameters for Furfuryl Acetate Analysis

| Parameter | Condition | Source |

| Column | Not specified | rsc.org |

| Oven Program | 80°C (1 min), ramp at 20°C/min to 120°C (1 min), ramp at 10°C/min to 165°C | rsc.org |

| Detector | Not specified | rsc.org |

| Retention Time | Acetic Acid: 4.4 min; Furfuryl Acetate: 6.7-6.8 min; Furfuryl Alcohol: 8.4 min | rsc.org |

This interactive table summarizes GC conditions used in a study for the analysis of furfuryl acetate and related compounds. rsc.org

For detection, Flame Ionization Detectors (FID) are commonly used due to their robustness and wide linear range for organic compounds. nih.gov Other detectors can also be employed depending on the specific requirements of the analysis.